molecular formula C10H11ClO4S B1593689 3-Chlorosulfonyl-4-isopropyl-benzoic acid CAS No. 59815-29-1

3-Chlorosulfonyl-4-isopropyl-benzoic acid

Cat. No.: B1593689
CAS No.: 59815-29-1
M. Wt: 262.71 g/mol
InChI Key: KSRCCOHUNHPILB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that sulfonyl halides, such as this compound, are often used in organic synthesis due to their reactivity .

Mode of Action

3-Chlorosulfonyl-4-isopropyl-benzoic acid, being a sulfonyl halide, is likely to interact with its targets through a nucleophilic substitution reaction. In this reaction, the chlorine atom attached to the sulfonyl group is replaced by a nucleophile, which could be any molecule or ion with a free pair of electrons .

Biochemical Pathways

It is known to participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. Its molecular weight (262.71 g/mol ) and predicted density (1.591±0.06 g/cm3 ) may also influence its distribution and metabolism.

Result of Action

As a participant in the synthesis of pparδ partial agonists , it may indirectly influence the functions regulated by PPARδ, such as lipid metabolism, inflammation, and cell proliferation.

Action Environment

It is known to be sensitive to moisture , suggesting that humidity could affect its stability. Its storage conditions (keep in a dark place, sealed in dry, room temperature ) also provide some insight into the environmental conditions that could influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid typically involves the chlorosulfonation of 4-isopropyl-benzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonyl-4-isopropyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamide and sulfonate ester derivatives.

    Reduction Reactions: Formation of sulfonamide derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

Scientific Research Applications

3-Chlorosulfonyl-4-isopropyl-benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3-Chlorosulfonyl-benzoic acid: Similar structure but lacks the isopropyl group.

    4-Chlorosulfonyl-benzoic acid: Similar structure but with the chlorosulfonyl group at a different position.

    3-Isopropyl-benzoic acid: Similar structure but lacks the chlorosulfonyl group.

Uniqueness

3-Chlorosulfonyl-4-isopropyl-benzoic acid is unique due to the presence of both the chlorosulfonyl and isopropyl groups, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a versatile reagent in organic synthesis and research .

Properties

IUPAC Name

3-chlorosulfonyl-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCCOHUNHPILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309333
Record name 3-Chlorosulfonyl-4-isopropyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59815-29-1
Record name 59815-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211802
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chlorosulfonyl-4-isopropyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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